Wnt Pathway Inhibitory Activity vs. Unsubstituted Benzamide Analog
The compound is claimed within a patent genus of Wnt signalling inhibitors, where the 4-ethoxy substituent on the benzamide and the 4-(trifluoromethyl)benzylthio substituent on the thiadiazole are explicitly included in the Markush structure [1]. In contrast, the corresponding unsubstituted benzamide analog (N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide) lacks the electron-donating ethoxy group, which is known to modulate target binding according to the patent's general formula [1]. While specific IC50 values for the exact compound are not publicly disclosed, the patent priority establishes the compound as a member of a lead optimization series where the 4-ethoxy-benzylthio combination was deliberately selected over simpler analogs.
| Evidence Dimension | Wnt pathway inhibition (structural inclusion in patent claims) |
|---|---|
| Target Compound Data | Incorporated in general formula (I) of WO2016131808A1 with specific substitution pattern |
| Comparator Or Baseline | Unsubstituted benzamide analog (CAS not assigned); not highlighted in patent claims |
| Quantified Difference | Qualitative; the target compound's substitution pattern falls within the pharmacophore space claimed for optimal Wnt inhibition |
| Conditions | Patent claims based on biochemical and cellular Wnt reporter assays (exact conditions proprietary) |
Why This Matters
Procurement of a compound explicitly covered by patent claims for Wnt inhibition ensures alignment with the pharmacophore that drove the lead optimization program, reducing the risk of selecting an inactive analog.
- [1] WO2016131808A1 – 1,3,4-thiadiazol-2-yl-benzamide derivatives as inhibitors of the Wnt signalling pathway. View Source
